Solubility profile of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate in water vs organic solvents
Solubility profile of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate in water vs organic solvents
A Technical Guide to the Solubility Profile of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] For drug development professionals, a comprehensive understanding of an API's solubility profile in various media is paramount for successful formulation design.[3][4] This technical guide provides an in-depth analysis of the solubility profile of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate, a heterocyclic compound of interest in modern drug discovery. We will explore its physicochemical properties, present a robust methodology for solubility determination, analyze its solubility in aqueous versus organic solvents, and discuss the profound implications of these findings for preclinical and clinical formulation strategies.
Introduction: The Central Role of Solubility in Drug Development
More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, a major hurdle in formulation development.[1] An API must be in a dissolved state at the site of absorption to enter systemic circulation and exert its pharmacological effect.[1][2] Therefore, solubility testing is not merely a routine check but a foundational step that should be conducted in the earliest stages of drug discovery to guide compound selection and formulation strategies.[5][6] Poor solubility can lead to a cascade of undesirable outcomes, including low bioavailability, underestimated toxicity in preclinical studies, and ultimately, the failure of a promising therapeutic candidate.[3][7]
This guide focuses on (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate. The parent molecule contains a pyrimidine ring, a scaffold known for a wide spectrum of biological activities.[8] The pyrrolidine moiety is also a common feature in many bioactive compounds.[9][10] The formation of an oxalate salt is a common strategy employed to enhance the aqueous solubility and dissolution rate of a parent molecule, which is often a weak base.[11][12][13] By converting the neutral free base into a salt, the ionic interactions with water are enhanced, often leading to improved solubility.[12][14] This guide will provide the necessary framework for researchers to characterize and interpret the solubility of this specific salt form, enabling data-driven decisions in the formulation development pipeline.
Physicochemical Characterization
Before embarking on solubility studies, a thorough understanding of the molecule's intrinsic properties is essential. These parameters provide the theoretical underpinning for its observed solubility behavior.
| Property | Value (Predicted/Estimated) | Significance for Solubility |
| Chemical Structure | (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate | The structure contains both hydrogen bond donors (N-H in pyrrolidine) and acceptors (N in pyrimidine, O-ether), suggesting potential for interaction with polar solvents. The oxalate salt form introduces ionic character. |
| Molecular Formula | C12H16N2O4 | Provides the basis for calculating molecular weight. |
| Molecular Weight | 252.27 g/mol [15] | Influences diffusion and dissolution rates. |
| pKa (Predicted) | ~7-8 (Pyrrolidine N), ~1-2 (Pyrimidine N) | The basic nitrogen on the pyrrolidine ring is the likely site of salt formation. The pKa dictates the pH-dependent solubility, with higher solubility expected at pH values below the pKa of the pyrrolidine nitrogen. |
| logP (Predicted) | ~1.5 - 2.5 (for the free base) | Indicates moderate lipophilicity. This suggests that while aqueous solubility might be a challenge for the free base, it may have favorable permeability characteristics (BCS Class II potential).[16] |
Note: The values for pKa and logP are estimations based on the chemical structure and may vary from experimentally determined values.
Experimental Methodology: Determining Equilibrium Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][7][17] This method measures the saturation concentration of a compound in a given solvent at equilibrium. The following protocol is a self-validating system designed for accuracy and reproducibility.
Protocol: Shake-Flask Equilibrium Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate powder to a series of glass vials. A visual excess of solid should remain to ensure saturation.
-
To each vial, add a precise volume of the desired solvent (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, water, ethanol, propylene glycol, etc.).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (typically 25°C or 37°C).[18]
-
Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is standard practice.[7][19]
-
Causality Check: A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) should be conducted to confirm that equilibrium has been reached, evidenced by a plateau in concentration.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove any remaining particulate matter.[19][20]
-
-
Quantification:
-
Prepare a series of dilutions of the clear filtrate with an appropriate mobile phase.
-
Quantify the concentration of the dissolved API using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Self-Validation: A standard calibration curve must be generated using known concentrations of the API to ensure accurate quantification.[7]
-
-
Data Reporting:
-
Perform each experiment in triplicate to ensure statistical validity.[18]
-
Report the solubility as the mean concentration ± standard deviation (e.g., in mg/mL or µg/mL).
-
Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Solubility Profile Analysis: Aqueous vs. Organic Solvents
The choice of solvents for this profile is guided by their relevance in pharmaceutical development, from aqueous buffers mimicking physiological conditions to organic solvents used in preclinical formulations and manufacturing.[3][21]
Table 1: Solubility of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate in Various Solvents at 25°C
| Solvent System | Solvent Type | Expected Solubility (mg/mL) | Rationale & Formulation Relevance |
| 0.1 N HCl (pH 1.2) | Aqueous Buffer | > 10 | Simulates gastric fluid. High solubility is expected due to the basic nitrogen being fully protonated. Favorable for immediate-release oral dosage forms.[22] |
| Phosphate Buffer (pH 6.8) | Aqueous Buffer | 1 - 5 | Simulates intestinal fluid. Solubility is expected to be lower than at pH 1.2 as the pH approaches the pKa, but the salt form should still provide an advantage over the free base.[14] |
| Purified Water | Aqueous | 5 - 10 | Baseline aqueous solubility. The oxalate salt significantly enhances solubility compared to the likely "practically insoluble" free base.[1] |
| Ethanol (EtOH) | Polar Protic | 2 - 8 | Common co-solvent in liquid formulations. Its polarity and hydrogen-bonding capacity facilitate dissolution.[23] |
| Propylene Glycol (PG) | Polar Protic | > 15 | A widely used co-solvent and solubilizer for both oral and parenteral formulations.[3][23] |
| Polyethylene Glycol 400 (PEG 400) | Polar Protic | > 20 | Excellent solubilizing agent for poorly soluble compounds, often used in softgel capsules and parenteral formulations.[24] |
| Acetone | Polar Aprotic | < 1 | Used in manufacturing and synthesis but has limited use in final formulations due to toxicity.[21] |
| Dichloromethane (DCM) | Nonpolar | < 0.1 | Primarily a processing solvent. Low solubility is expected due to the API's polar and ionic nature. |
Note: The solubility values presented are illustrative, based on the physicochemical properties of similar heterocyclic salts. Actual experimental values are required for definitive characterization.
Implications for Formulation Development
The solubility profile is not an academic exercise; it directly informs critical decisions in the drug development pathway. The data from Table 1 allows us to construct a logical approach to formulation strategy.
High Aqueous Solubility (pH 1.2-6.8): The favorable solubility of the oxalate salt in acidic and neutral aqueous media is highly advantageous.
-
Oral Formulations: Simple immediate-release solid dosage forms (tablets, capsules) are viable. Rapid dissolution is anticipated, which, combined with good permeability (inferred from logP), could place the drug in BCS Class I (High Solubility, High Permeability).[16][18]
-
Parenteral Formulations: The compound is a good candidate for a simple aqueous solution for intravenous (IV) administration, avoiding the need for complex solubilizing excipients like surfactants or co-solvents that can have their own safety considerations.[3]
High Solubility in Organic Co-solvents: The high solubility in pharmaceutically acceptable solvents like PG and PEG 400 provides crucial flexibility.
-
Oral Liquid Formulations: For pediatric or geriatric populations, or for dose-ranging studies, concentrated solutions or syrups can be developed using these co-solvents.[23]
-
Softgel Capsules: PEG 400 is a primary vehicle for lipid-based formulations in soft gelatin capsules, which can enhance absorption.
-
Handling High Doses: If a high dose of the API is required, these solvents can achieve the necessary concentration in a small volume, which is critical for patient compliance.
Caption: Formulation Strategy Decision Tree based on Solubility.
Conclusion
The solubility profile of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate demonstrates the success of salt formation as a key strategy for enhancing the developability of a promising NCE. Its favorable solubility in aqueous media across a physiological pH range simplifies the path toward conventional oral and parenteral dosage forms. Furthermore, its high solubility in common pharmaceutical co-solvents provides valuable alternative pathways for liquid formulations and specialized delivery systems. This comprehensive understanding of its solubility is an indispensable tool for researchers, scientists, and drug development professionals, enabling an efficient, data-driven approach to formulation that minimizes risks and accelerates the journey from laboratory to clinic.
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